(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
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Overview
Description
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the cyano-substituted pyrrole and an aldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in an aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or thioamides.
Scientific Research Applications
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is unique due to its combination of a cyano group, a cyclopropyl group, and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDDKQZLYRCIHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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